![molecular formula C21H24N4O2 B11149450 [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149450.png)
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: is a complex organic compound that features an indole core and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated indole derivative reacts with a piperazine derivative.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and piperazine derivatives.
Scientific Research Applications
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial applications, including as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: can be compared with other indole and piperazine derivatives:
Indole Derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their biological activities and applications.
Piperazine Derivatives: Compounds such as piperazine itself and its various substituted forms have different pharmacological profiles.
Similar Compounds
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan.
Piperazine: A simple heterocyclic compound used in various pharmaceuticals.
Biological Activity
The compound [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an indole moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms. The structural formula is as follows:
Antimicrobial Activity
Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
Indole derivatives have been linked to antitumor activity due to their ability to induce apoptosis in cancer cells. A case study involving similar compounds reported a reduction in tumor size in xenograft models, attributed to the activation of apoptotic pathways and inhibition of cell proliferation . The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Research has shown that piperazine derivatives can exhibit antidepressant and anxiolytic activities. For example, studies have indicated that similar compounds can enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to tumor growth or microbial metabolism.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and behavior.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of indole derivatives highlighted the effectiveness of compounds structurally similar to this compound against resistant strains of bacteria. The study utilized a series of assays to determine minimum inhibitory concentrations (MICs), revealing potent activity against multidrug-resistant strains .
Case Study 2: Antitumor Properties
In a controlled study on tumor models, administration of an indole-based compound led to significant apoptosis in cancer cells. The mechanism was traced back to the activation of caspase pathways, indicating that such compounds could be developed into effective anticancer agents .
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)indol-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3 |
InChI Key |
KFMAYRJFCMLYMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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